Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol)

1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
- 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol(SALTDATA: FREE)
- 1,3,5-trimethyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane
- 1,3,5-trimethyl-9-hydroxy-3,7-diazabicyclo< 3.3.1> nonane
- AC1LBSNI
- BB_SC-4400
- BBL010542
- CTK4D3214
- Oprea1_405434
- Oprea1_490451
- SureCN4876108
- CS-0447927
- VS-02550
- AKOS016344204
- A921441
- STK801644
- 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-
- SCHEMBL4876108
- DTXSID40337286
- AB01218262-03
- AKOS000506531
- 169177-17-7
- 9-hydroxy-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
- NCGC00324717-01
- AE-848/31945052
- 1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol
-
- MDL: MFCD01548267
- インチ: InChI=1S/C10H20N2O/c1-9-4-11-5-10(2,8(9)13)7-12(3)6-9/h8,11,13H,4-7H2,1-3H3
- InChIKey: HDNDFGNEEKOHMW-UHFFFAOYSA-N
- ほほえんだ: OC1C2(C)CN(C)CC1(C)CNC2
計算された属性
- せいみつぶんしりょう: 184.1577
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.5
1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB265250-1g |
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol; . |
169177-17-7 | 1g |
€179.70 | 2025-02-20 | ||
TRC | B588555-100mg |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
A2B Chem LLC | AA91201-1g |
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 1g |
$495.00 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011363-1g |
1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol |
169177-17-7 | 1g |
6144.0CNY | 2021-07-10 | ||
TRC | B588555-500mg |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 500mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011363-1g |
1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol |
169177-17-7 | 1g |
6144CNY | 2021-05-07 | ||
TRC | B588555-50mg |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM507727-1g |
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 98% | 1g |
$79 | 2022-06-12 | |
abcr | AB265250-1 g |
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 1 g |
€179.70 | 2023-07-20 | ||
Ambeed | A516966-1g |
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
169177-17-7 | 98+% | 1g |
$72.0 | 2024-08-03 |
1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-olに関する追加情報
Comprehensive Overview of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS No. 169177-17-7)
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, identified by its CAS number 169177-17-7, is a structurally unique bicyclic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a diazabicyclo[3.3.1]nonane core, which is a privileged scaffold in medicinal chemistry due to its ability to modulate biological targets. The presence of three methyl groups and a hydroxyl group at the 9-position further enhances its versatility in synthetic applications. Researchers are particularly interested in its potential as a chiral building block or ligand for asymmetric catalysis, aligning with the growing demand for enantioselective synthesis in drug development.
In recent years, the compound has been explored for its role in neurological research, where its structural similarity to bioactive alkaloids suggests possible interactions with neurotransmitter receptors. This aligns with the rising interest in central nervous system (CNS) therapeutics, a hot topic in pharmaceutical forums and AI-driven drug discovery platforms. Users frequently search for terms like "novel CNS drug scaffolds" or "nitrogen-containing heterocycles," highlighting the relevance of 169177-17-7 in cutting-edge research. Its low molecular weight and balanced lipophilicity also make it a candidate for optimizing blood-brain barrier permeability, a critical factor in CNS drug design.
The synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic transformations, including reductive amination and cyclization strategies. A notable challenge is the stereoselective introduction of the hydroxyl group, which has spurred innovations in catalytic asymmetric hydroxylation methods. These advancements resonate with the broader trend toward green chemistry, as researchers seek to minimize waste and improve atom economy. Searches for "sustainable synthesis of bicyclic amines" or "eco-friendly chiral catalysts" reflect this intersection of synthetic efficiency and environmental consciousness.
Beyond pharmaceuticals, CAS 169177-17-7 has potential applications in material science, particularly in the design of smart polymers and coordination complexes. Its rigid bicyclic framework can impart thermal stability to polymers, while the nitrogen atoms enable metal ion chelation—a property leveraged in catalysis and sensor development. This dual applicability addresses frequent queries about "multifunctional organic compounds" and "hybrid organic-inorganic materials," topics trending in academic and industrial circles.
Analytical characterization of this compound relies heavily on NMR spectroscopy and mass spectrometry, with its distinctive fragmentation patterns aiding in structural confirmation. The proton-rich environment of the diazabicyclo core also makes it a model system for studying spin-spin coupling in advanced NMR techniques. Such technical nuances cater to professionals searching for "NMR analysis of polycyclic amines" or "MS interpretation of heterocycles," bridging the gap between theoretical knowledge and practical application.
In summary, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (169177-17-7) exemplifies the convergence of synthetic innovation and interdisciplinary utility. Its relevance to drug discovery, sustainable chemistry, and advanced materials ensures its continued prominence in scientific discourse, answering the call for compounds that push the boundaries of molecular design.
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